![molecular formula C10H9ClN2OS B5779070 2-(4-chloro-N-methylanilino)-1,3-thiazol-4-one](/img/structure/B5779070.png)
2-(4-chloro-N-methylanilino)-1,3-thiazol-4-one
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Overview
Description
2-(4-chloro-N-methylanilino)-1,3-thiazol-4-one is an organic compound that features a thiazole ring substituted with a 4-chloro-N-methylanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-N-methylanilino)-1,3-thiazol-4-one typically involves the reaction of 4-chloro-N-methylaniline with a thiazole derivative. One common method includes the use of 4-chloro-N-methylaniline and 2-bromo-1,3-thiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-N-methylanilino)-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(4-chloro-N-methylanilino)-1,3-thiazol-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-(4-chloro-N-methylanilino)-1,3-thiazol-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. In the case of antimicrobial activity, it may disrupt cell membrane integrity or interfere with DNA replication.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-methylaniline: A structurally related compound with similar functional groups.
2-(4-chloro-N-methylanilino)-N,N-dimethylacetamide: Another compound with a similar aniline derivative but different core structure.
Uniqueness
2-(4-chloro-N-methylanilino)-1,3-thiazol-4-one is unique due to its thiazole ring, which imparts distinct chemical and biological properties. The presence of the thiazole ring can enhance the compound’s stability and reactivity, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
2-(4-chloro-N-methylanilino)-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c1-13(10-12-9(14)6-15-10)8-4-2-7(11)3-5-8/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOYGNVHKNUJTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C2=NC(=O)CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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